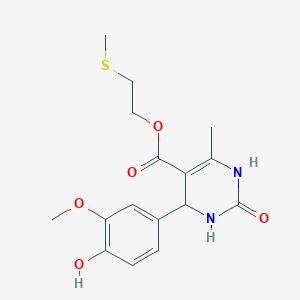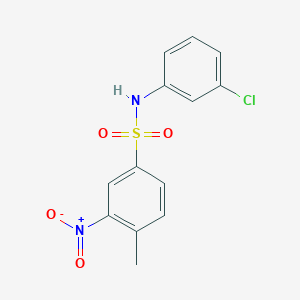![molecular formula C20H17ClO5 B4944235 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopenta[b]pyran family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce the production of inflammatory cytokines in animal models of inflammation. This compound has also been shown to have neuroprotective effects, including the ability to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and to be relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has also been shown to have potential applications in the field of materials science, particularly in the development of new polymers and nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and limitations.
Méthodes De Synthèse
The synthesis of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate involves the reaction of 2,4-diphenylcyclopentenone with hydrochloric acid and perchloric acid. The reaction proceeds through a series of steps, including protonation, cyclization, and oxidation. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Applications De Recherche Scientifique
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and medicine. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyran-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O.ClHO4/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19;2-1(3,4)5/h1-6,8-11,14H,7,12-13H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVXENPLXDCCEH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[O+]=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)
![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)


![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)

![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
